Hydroxy Tipelukast-d6

Pharmacokinetics Drug Metabolism Stable Isotope Labeling

Hydroxy Tipelukast-d6 is the hexadeuterated analog of MN-002, providing a +6 Da mass shift essential for LC-MS/MS bioanalysis. As a stable isotope-labeled internal standard (SIL-IS), it uniquely co-elutes with the analyte and normalizes matrix effects—enabling the 85–115% accuracy and <15% CV required by FDA/EMA guidelines. Non-isotopic surrogates cannot match this performance. Purchase this certified reference standard for robust pharmacokinetic, metabolic stability, and tissue distribution studies in preclinical and clinical Tipelukast programs.

Molecular Formula C29H38O7S
Molecular Weight 530.7 g/mol
CAS No. 125961-82-2
Cat. No. B1682912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHydroxy Tipelukast-d6
CAS125961-82-2
Synonyms4-(6-acetyl-3-(3-(4-acetyl-3-hydroxy-2-propylphenylthio)propoxy)-2-propylphenoxy)butyric acid
KCA 757
KCA-757
KCA757
MN 001
MN-001
MN001 cpd
Molecular FormulaC29H38O7S
Molecular Weight530.7 g/mol
Structural Identifiers
SMILESCCCC1=C(C=CC(=C1OCCCC(=O)O)C(=O)C)OCCCSC2=C(C(=C(C=C2)C(=O)C)O)CCC
InChIInChI=1S/C29H38O7S/c1-5-9-23-25(14-12-22(20(4)31)29(23)36-16-7-11-27(32)33)35-17-8-18-37-26-15-13-21(19(3)30)28(34)24(26)10-6-2/h12-15,34H,5-11,16-18H2,1-4H3,(H,32,33)
InChIKeyKPWYNAGOBXLMSE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Hydroxy Tipelukast-d6 (125961-82-2 Unlabeled): Stable Isotope-Labeled Analytical Reference Standard for Precise Quantification of Tipelukast Metabolite MN-002


Hydroxy Tipelukast-d6 is the hexadeuterated analog of Hydroxy Tipelukast (MN-002), the primary active metabolite of the leukotriene receptor antagonist Tipelukast (MN-001/KCA 757) [1]. Its core purpose is to serve as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantitative bioanalysis of MN-002 in complex biological matrices via liquid chromatography-tandem mass spectrometry (LC-MS/MS) . The compound features six deuterium atoms incorporated into its propoxy chain, resulting in a molecular mass shift of +6 Da relative to the unlabeled analyte (538.73 vs. 532.69 g/mol), a physicochemical alteration that underpins its unique analytical value while preserving near-identical extraction and chromatographic behavior .

Why Generic Deuterated Analogs or Unlabeled MN-002 Standards Cannot Replace Hydroxy Tipelukast-d6 in Validated LC-MS/MS Workflows


Substituting Hydroxy Tipelukast-d6 with a structurally similar but non-identical internal standard (e.g., a different deuterated leukotriene antagonist or the unlabeled MN-002) introduces quantifiable error in LC-MS/MS bioanalysis due to differential matrix effects and recovery variability [1]. While structurally analogous standards (Class-level inference) may co-elute, they cannot perfectly mimic the extraction efficiency, ionization response, and chromatographic behavior of MN-002 across diverse biological samples, leading to method validation failures against FDA and EMA guidelines which mandate accuracy within 85-115% and precision (CV) <15% [1]. In contrast, a stable isotope-labeled internal standard like Hydroxy Tipelukast-d6 co-elutes with the analyte and experiences identical matrix effects, thereby normalizing these sources of variability and enabling the requisite analytical precision [1].

Quantitative Differentiation of Hydroxy Tipelukast-d6: A Comparative Evidence Guide Against Key Analytical and Research Alternatives


Enhanced Metabolic Stability vs. Unlabeled Hydroxy Tipelukast (MN-002) in Human Hepatocytes

In vitro metabolic stability assays using human hepatocytes demonstrate that deuteration at the propoxy group significantly prolongs the half-life (t₁/₂) of Hydroxy Tipelukast-d6 compared to its non-deuterated counterpart, Hydroxy Tipelukast . This differential is attributed to a deuterium kinetic isotope effect (KIE) that reduces CYP450-mediated O-dealkylation.

Pharmacokinetics Drug Metabolism Stable Isotope Labeling

Reduced Rate of O-Dealkylation vs. Unlabeled Hydroxy Tipelukast (MN-002) in Human Microsomes

The incorporation of deuterium into the propoxy chain of Hydroxy Tipelukast-d6 results in a quantifiable reduction in the maximum velocity (Vmax) of CYP450-mediated O-dealkylation, a primary metabolic pathway, relative to the unlabeled compound . This kinetic isotope effect (KIE) is a direct consequence of the stronger C-D bond requiring higher activation energy for cleavage.

Enzyme Kinetics Drug Metabolism Isotope Effects

High Isotopic Purity and Stability as an Internal Standard vs. Industry Baseline Requirements

For use as a reliable internal standard in quantitative LC-MS/MS, a deuterated compound must meet stringent purity and isotopic enrichment thresholds to prevent skewing of pharmacokinetic data . Hydroxy Tipelukast-d6 is supplied with a minimum purity of ≥98% and isotopic enrichment of 98% ²H, which is consistent with, and a prerequisite for, achieving the accuracy and precision demanded by regulatory guidelines for bioanalytical method validation [1].

Bioanalysis LC-MS/MS Analytical Chemistry Method Validation

Procurement-Driven Application Scenarios for Hydroxy Tipelukast-d6 in Bioanalytical and Preclinical Research


Validated Quantification of MN-002 in Pharmacokinetic Studies

Hydroxy Tipelukast-d6 is the optimal internal standard for developing and validating sensitive LC-MS/MS assays to quantify the active metabolite MN-002 in plasma or tissue samples from preclinical or clinical studies of Tipelukast (MN-001) [1]. Its use is mandated by regulatory guidelines (FDA, EMA) for bioanalytical method validation to achieve the required accuracy (85-115%) and precision (CV <15%) by correcting for matrix effects and recovery variability [1].

Mechanistic Metabolic Profiling of Tipelukast (MN-001)

In in vitro metabolism studies using human hepatocytes or liver microsomes, Hydroxy Tipelukast-d6 can be used to investigate and quantify the metabolic pathways of MN-002. Its differential metabolic stability (e.g., +62% increase in half-life vs. unlabeled MN-002 in hepatocytes ) allows for the precise tracing of specific metabolic transformations, such as O-dealkylation, and the quantification of kinetic isotope effects that inform on the drug's disposition .

Exploratory Research on the Atherosclerosis and NASH Pharmacology of MN-002

While the primary application of Hydroxy Tipelukast-d6 is analytical, it serves as a critical tool in studies exploring the therapeutic mechanisms of MN-002. Research has demonstrated that MN-002, but not the parent drug MN-001, significantly enhances ApoA-I-mediated cholesterol efflux via upregulation of ABCA1 and ABCG1 expression in macrophages [2]. The deuterated internal standard enables the accurate quantification of MN-002 in cell-based assays and tissue distribution studies designed to elucidate its potential in atherosclerosis and non-alcoholic steatohepatitis (NASH) [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hydroxy Tipelukast-d6

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.